3-(Trifluoromethyl)cinnamic acid methyl ester

説明

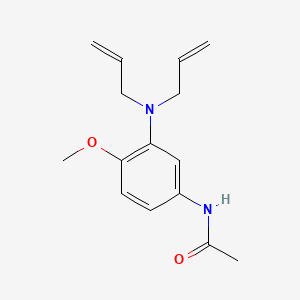

3-(Trifluoromethyl)cinnamic acid methyl ester is a member of the class of (trifluoromethyl)benzenes consisting of trans-cinnamic acid having a trifluoromethyl substituent at the meta-position . It is a member of cinnamic acids, a member of styrenes and a member of (trifluoromethyl)benzenes .

Molecular Structure Analysis

The molecular formula of this compound is C11H9F3O2 . The exact mass is 230.05546401 g/mol and the monoisotopic mass is 230.05546401 g/mol .

Chemical Reactions Analysis

The reaction mechanism of DPPH () + ArOH involves a fast electron-transfer process from the phenoxide anion of 1-10 to DPPH () . This suggests that this compound may undergo similar electron-transfer reactions.

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 230.18 g/mol, XLogP3 of 3.5, hydrogen bond donor count of 0, hydrogen bond acceptor count of 5, and rotatable bond count of 3 .

科学的研究の応用

Synthesis Techniques

- Studies have shown the utility of [3,3]-sigmatropic rearrangements of allyl esters in constructing fluorine-containing carboxylic acid derivatives, including compounds like 3-(trifluoromethyl)cinnamic acid methyl ester (Dreier et al., 2017).

Anticancer Research

- Cinnamic acid derivatives, including this compound, have garnered attention in medicinal research for their potential as synthetic antitumor agents. They possess multiple reactive sites useful for chemical modifications in drug development (De, Baltas, & Bedos-Belval, 2011).

Reaction Kinetics

- The kinetic behavior of cinnamic acids and their methyl esters, including this compound, in reactions with radicals in alcoholic solutions, has been studied to understand their electron-transfer mechanisms. These insights are crucial for their applications in synthetic chemistry (Foti, Daquino, & Geraci, 2004).

Solubility in Various Solvents

- Research on the solubilities of cinnamic acid esters in different solvent systems, including ionic liquids and organic solvents, is essential for understanding their behavior in various environments. This is crucial for their application in pharmaceutical formulations and industrial processes (Panteli & Voutsas, 2010).

Pharmaceutical Applications

- Cinnamic acid derivatives have been studied for their antioxidant activities, which are significant for their potential use in pharmaceuticals and nutraceuticals. Modifications such as esterification can enhance these properties (Oladimeji et al., 2019).

Structural Analysis

- Studies involving NMR spectroscopy of cinnamic acids and their esters, including this compound, provide critical insights into their structural properties, essential for pharmaceutical and industrial applications (Silva et al., 2001).

Novel Synthesis Methods

- Research has also focused on novel synthesis methods for compounds like this compound. Such methods are key to improving efficiency and reducing environmental impact in pharmaceutical manufacturing (Yu, 2008).

作用機序

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing. Ingestion and inhalation should also be avoided .

将来の方向性

The severity of infectious diseases associated with the resistance of microorganisms to drugs highlights the importance of investigating bioactive compounds with antimicrobial potential . Therefore, 3-(Trifluoromethyl)cinnamic acid methyl ester and similar compounds could be used as prototypes to obtain new antimicrobial drugs .

生化学分析

Biochemical Properties

3-(Trifluoromethyl)cinnamic acid methyl ester plays a significant role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of cinacalcet, a drug used for the treatment of secondary hyperparathyroidism . The interactions of this compound with enzymes such as tyrosinase have been studied, showing its potential to inhibit enzyme activity . These interactions are crucial for understanding the compound’s role in biochemical pathways and its potential therapeutic applications.

Cellular Effects

The effects of this compound on various cell types and cellular processes have been explored in several studies. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit spontaneous motility in mice, indicating its potential impact on cellular activities . Additionally, its role in modulating gene expression and metabolic processes highlights its significance in cellular biochemistry.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It has been shown to inhibit enzymes such as tyrosinase by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity . This enzyme inhibition mechanism is a key aspect of its molecular action. Furthermore, the compound’s ability to modulate gene expression through interactions with transcription factors and other regulatory proteins adds another layer to its biochemical significance.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound in in vitro and in vivo studies has provided insights into its sustained impact on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit therapeutic effects, such as the inhibition of spontaneous motility in mice . At higher doses, it may cause toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications. Understanding the threshold effects and potential toxicity is crucial for its safe and effective use.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other bioactive compounds. For instance, its role in the synthesis of cinacalcet involves multiple enzymatic steps

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. Studies have shown that the compound can be transported across cell membranes and distributed to various tissues, affecting its overall bioavailability and efficacy .

Subcellular Localization

The subcellular localization of this compound is a critical factor in determining its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can influence its interactions with other biomolecules and its overall biochemical activity . Understanding these localization mechanisms is essential for elucidating its role in cellular processes.

特性

IUPAC Name |

methyl (E)-3-[3-(trifluoromethyl)phenyl]prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3O2/c1-16-10(15)6-5-8-3-2-4-9(7-8)11(12,13)14/h2-7H,1H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQAIZQSBGPNEEN-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CC(=CC=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=CC(=CC=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001210220 | |

| Record name | Methyl (2E)-3-[3-(trifluoromethyl)phenyl]-2-propenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001210220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

104201-66-3 | |

| Record name | Methyl (2E)-3-[3-(trifluoromethyl)phenyl]-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104201-66-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl (2E)-3-[3-(trifluoromethyl)phenyl]-2-propenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001210220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3,4-dichlorophenyl)methyl]cyclopropanamine](/img/structure/B1352212.png)

![4-(2-Chloro-5-nitrophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B1352222.png)

![1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine](/img/structure/B1352228.png)